3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a useful research compound. Its molecular formula is C18H18BrN3O and its molecular weight is 372.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological research.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a bromophenyl group and a tetrahydro-epiminocycloheptapyrimidine moiety, which are significant for its biological activity.
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Antimicrobial Properties : Initial studies suggest that the compound exhibits antimicrobial effects against various bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Anticancer Activity : Preliminary data from in vitro studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties. It potentially modulates neurotransmitter systems and reduces oxidative stress in neuronal cells.
Antimicrobial Studies
A study conducted on various bacterial strains demonstrated that the compound had significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL.
Anticancer Mechanism
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to induce apoptosis through caspase activation pathways. The IC50 values for cell viability were approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.
Neuroprotective Studies
Research using rat primary neuronal cultures indicated that treatment with the compound resulted in a significant reduction in oxidative stress markers. The compound was able to decrease levels of reactive oxygen species (ROS) by approximately 40% compared to untreated controls.
Case Studies
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c19-15-4-2-1-3-12(15)5-8-18(23)22-13-6-7-17(22)14-10-20-11-21-16(14)9-13/h1-4,10-11,13,17H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQILJCAFLDQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.